![molecular formula C22H24N4O4 B2923630 6-[5-(2,3,4-Trimethoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415630-34-9](/img/structure/B2923630.png)
6-[5-(2,3,4-Trimethoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolo[3,4-c]pyrrole ring which is a bicyclic structure containing two nitrogen atoms. It also has a pyridine ring which is a six-membered ring with one nitrogen atom. The compound is substituted with a 2,3,4-trimethoxybenzoyl group and a nitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolo[3,4-c]pyrrole ring system, possibly through a cyclization reaction. The 2,3,4-trimethoxybenzoyl group could potentially be introduced through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The presence of the nitrile group would introduce polarity into the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The nitrile group could be hydrolyzed to give a carboxylic acid. The pyrrole ring is also susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the nitrile group and the aromatic rings would likely make it relatively stable. It’s also likely to be soluble in organic solvents due to the presence of the methoxy groups .Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Activities
A study by Bassyouni et al. (2012) explored the synthesis of various compounds, including derivatives similar to the chemical structure . They investigated these compounds for their antioxidant and antimicrobial activities. The study concluded that certain compounds demonstrated high activity against pathogens like Staphylococcus aureus and Candida albicans, and also exhibited significant antioxidant properties (Bassyouni et al., 2012).
Conducting Polymers from Low Oxidation Potential Monomers
Sotzing et al. (1996) conducted research on derivatized bis(pyrrol-2-yl) arylenes, which are structurally related to the chemical . They found that these compounds can oxidize at low potentials to form cation radicals, indicating potential use in the field of conducting polymers (Sotzing et al., 1996).
Molecular Docking and Screening for Antimicrobial Activity
Flefel et al. (2018) synthesized novel pyridine derivatives and conducted molecular docking screenings, revealing moderate to good binding energies on target proteins. These compounds showed antimicrobial and antioxidant activity, suggesting their potential application in pharmaceuticals (Flefel et al., 2018).
Fused Heterocyclic Compounds for Antioxidant Activity
Salem et al. (2015) utilized a derivative of tetrahydropyrimidine for the synthesis of various fused heterocyclic compounds. They characterized these compounds and investigated their antioxidant activities, indicating potential applications in fields requiring oxidative stress mitigation (Salem et al., 2015).
Potential as Corrosion Inhibitors
Dandia et al. (2013) synthesized pyrazolopyridine derivatives and investigated their effects on the corrosion of mild steel in acidic environments. Their findings suggest that compounds with a similar structure to 6-[5-(2,3,4-Trimethoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile could serve as potential corrosion inhibitors (Dandia et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[5-(2,3,4-trimethoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-28-18-6-5-17(20(29-2)21(18)30-3)22(27)26-12-15-10-25(11-16(15)13-26)19-7-4-14(8-23)9-24-19/h4-7,9,15-16H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBVPTQHHYTXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(2,3,4-Trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

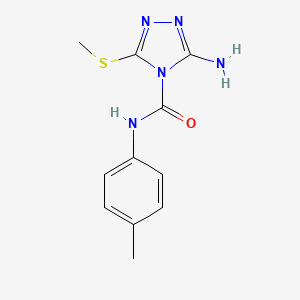
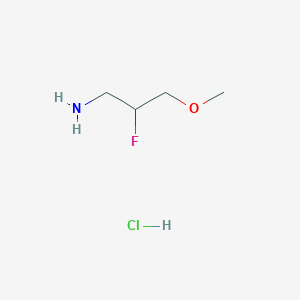
![5-Chloro-7-methoxythieno[3,2-B]pyridine](/img/structure/B2923551.png)
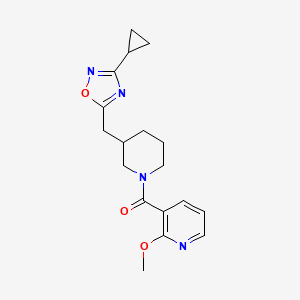
![11-(2-Methylbutan-2-yl)-4-propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2923555.png)
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide](/img/structure/B2923559.png)

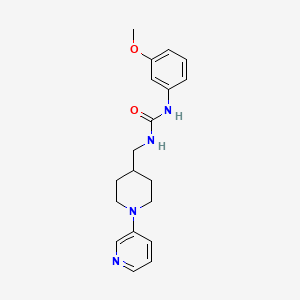
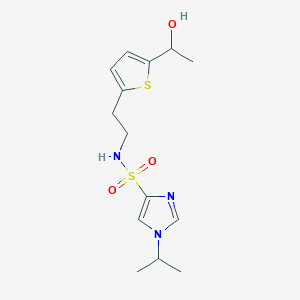
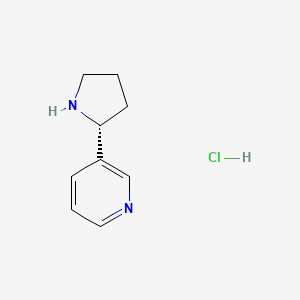
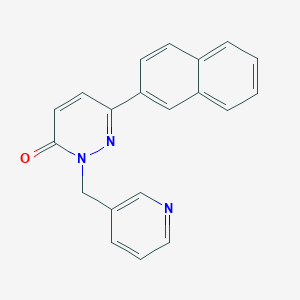
![2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride](/img/structure/B2923567.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide](/img/structure/B2923568.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923570.png)